molecular formula C5H4N4OS B087180 6-Mercaptopurine 3-oxide CAS No. 145-95-9

6-Mercaptopurine 3-oxide

Cat. No.: B087180
CAS No.: 145-95-9
M. Wt: 168.18 g/mol
InChI Key: KQVFSGYPMZGDGT-UHFFFAOYSA-N
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Description

6-Mercaptopurine 3-oxide is a derivative of 6-mercaptopurine, a well-known antineoplastic agent used primarily in the treatment of acute lymphoblastic leukemia and other hematological malignancies . This compound is characterized by the presence of an oxygen atom bonded to the sulfur atom in the mercaptopurine structure, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine 3-oxide typically involves the oxidation of 6-mercaptopurine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective oxidation of the sulfur atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process parameters, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Mercaptopurine 3-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.

    Biology: Investigated for its potential effects on cellular metabolism and DNA synthesis.

    Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.

    Industry: Utilized in the development of drug delivery systems and nanomaterials

Mechanism of Action

The mechanism of action of 6-mercaptopurine 3-oxide involves its conversion to active metabolites that interfere with nucleic acid synthesis. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis and leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-7H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFSGYPMZGDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-95-9
Record name Mercaptopurine 3-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercaptopurine 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-MERCAPTOPURINE-3-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the oncogenicity of 6-Mercaptopurine 3-oxide compared to its parent compound and other purine N-oxides?

A1: While this compound demonstrated low oncogenicity in early studies [, ], it did induce tumors at the injection site in a small number of rats at high doses []. This suggests that while its oncogenic potential appears lower than that of 3-hydroxyxanthine and guanine 3-N-oxide (which showed comparable oncogenicity) [], it is not entirely devoid of this risk. Interestingly, the parent compound, 6-Mercaptopurine, did not show tumor induction at the injection site []. This highlights the influence of the N-oxide group and its position on the oncogenic potential of purine derivatives.

Q2: Were any therapeutic applications explored for this compound?

A2: Unfortunately, the provided abstracts do not offer specific details about the therapeutic applications of this compound. One study mentions its "chemotherapeutic possibilities" [], but the specific context or findings remain unclear without access to the full research article.

Q3: Are there any known methods for synthesizing this compound?

A3: While the provided abstracts do not delve into the specifics of this compound synthesis, one paper mentions its successful synthesis []. To understand the detailed methodology and reaction conditions, referring to the complete research article would be necessary.

Q4: How do the structural differences between various purine N-oxides, like this compound and guanine 3-N-oxide, potentially influence their biological activities?

A4: The position of the N-oxide group and other substituents significantly impact the oncogenicity of purine N-oxides []. For instance, 3-hydroxyxanthine, an isomer of the oncogenic xanthine N-oxide, proved inactive in inducing tumors []. This difference in activity likely arises from variations in their interactions with biological targets, such as DNA or enzymes. The presence of a mercapto group in this compound compared to the amino group in guanine 3-N-oxide can further influence their binding affinities, cellular uptake, and metabolism, ultimately contributing to their distinct activity profiles.

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